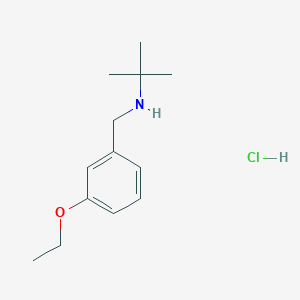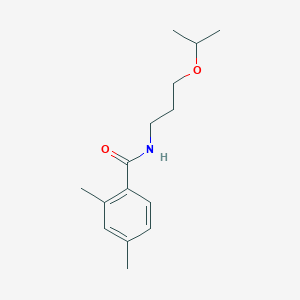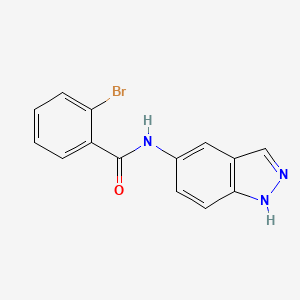
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride, also known as EPH, is a chemical compound that belongs to the class of amphetamines. It is a stimulant drug that has been used in scientific research for several years. EPH has a similar chemical structure to other stimulants such as amphetamines, methamphetamines, and cathinones. The compound has been studied for its potential use in treating various medical conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism of Action
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play a crucial role in regulating mood, attention, and arousal. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. The increased levels of these neurotransmitters result in increased alertness, focus, and energy.
Biochemical and Physiological Effects
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, providing additional energy to the body. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been found to increase the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Advantages and Limitations for Lab Experiments
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter release and reuptake inhibition. It has been studied for its potential use in treating various medical conditions, making it a useful tool for drug discovery. However, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride also has several limitations. It is a controlled substance, making it difficult to obtain and use in research. It also has potential side effects, including cardiovascular problems and addiction.
Future Directions
There are several future directions for research on N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride. One area of interest is its potential use in treating ADHD and other neurological conditions. Researchers are also interested in studying the long-term effects of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride use, including its potential for addiction and cardiovascular problems. Additionally, there is interest in developing new compounds with similar chemical structures to N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride that may have improved therapeutic properties. Overall, N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesis Methods
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-ethoxybenzyl chloride with 2-methyl-2-propanamine in the presence of a base. The resulting product is then purified and converted into its hydrochloride salt form. The synthesis of N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been used in scientific research to study its potential effects on the central nervous system. It has been found to have stimulant properties, similar to other amphetamines. N-(3-ethoxybenzyl)-2-methyl-2-propanamine hydrochloride has been studied for its potential use in treating ADHD, narcolepsy, and other neurological conditions. The compound has also been studied for its potential use as a performance-enhancing drug.
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-15-12-8-6-7-11(9-12)10-14-13(2,3)4;/h6-9,14H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUPSKBIQSPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(1R,5R,11aS)-8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pyridine-2-carbonitrile](/img/structure/B5315803.png)

![ethyl 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5315817.png)

![6-[(4-ethyl-1-piperazinyl)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5315839.png)
![3-[({1-[4-(3-pyridinyl)benzyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5315843.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5315849.png)
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-2-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5315853.png)
![5-(2-furyl)-3-[2-(2-furyl)vinyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5315875.png)
![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B5315890.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
